Methyl 10-methylhexadecanoate
Description
IUPAC Nomenclature and Systematic Identification
The systematic identification of this compound follows established International Union of Pure and Applied Chemistry nomenclature conventions, where the compound is formally designated as this compound. The Chemical Abstracts Service registry number 2490-51-9 serves as the definitive identifier for this compound in chemical databases worldwide. The molecular structure consists of a hexadecanoic acid backbone with a methyl substituent at the 10-position, esterified with methanol to form the corresponding methyl ester derivative.
The systematic name reflects the compound's structural hierarchy, beginning with the base hexadecanoic acid chain containing sixteen carbon atoms in the primary backbone. The 10-methyl designation indicates the precise location of the branching methyl group, counting from the carboxylic acid carbon as position one. This positional specificity distinguishes the compound from other methylhexadecanoate isomers, such as 15-methylhexadecanoate (isoheptadecanoate) or 14-methylhexadecanoate (anteisoheptadecanoate).
Database identification systems employ multiple descriptors for comprehensive compound characterization. The International Chemical Identifier (InChI) for this compound is InChI=1S/C18H36O2/c1-4-5-6-11-14-17(2)15-12-9-7-8-10-13-16-18(19)20-3/h17H,4-16H2,1-3H3. The corresponding InChI Key WSFXDGJCECYESJ-UHFFFAOYSA-N provides a unique identifier for database searches and chemical informatics applications.
Properties
CAS No. |
2490-51-9 |
|---|---|
Molecular Formula |
C18H36O2 |
Molecular Weight |
284 |
Appearance |
Unit:25 mgSolvent:nonePurity:98+%Physical liquid |
Synonyms |
10-Methyl C16:0 methyl ester |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The acid-catalyzed esterification follows a nucleophilic acyl substitution mechanism:
Typical Protocol :
Optimization Strategies
-
Water Removal : Dean-Stark traps improve equilibrium shift by removing water, increasing yield to >95%.
-
Catalyst Alternatives : p-Toluenesulfonic acid (PTSA) reduces side reactions compared to H₂SO₄.
-
Solvent-Free Systems : Neat methanol minimizes purification steps and enhances reaction kinetics.
Multi-Step Synthesis from Methyl 10-Hydroxydecanoate
For laboratories lacking 10-methylhexadecanoic acid, a six-step synthesis from methyl 10-hydroxydecanoate offers an alternative route.
Synthetic Pathway
-
Protection : Trimethylsilyl (TMS) protection of the hydroxyl group.
-
Grignard Addition : Reaction with heptylmagnesium bromide to extend the carbon chain.
-
Oxidation : Jones oxidation to convert the alcohol to a ketone.
-
Wittig Reaction : Introduction of the methyl branch via alkylidenation.
-
Hydrogenation : Palladium-catalyzed hydrogenation to saturate the double bond.
Performance Metrics
| Step | Yield (%) | Key Challenge |
|---|---|---|
| TMS Protection | 95 | Moisture sensitivity |
| Grignard Addition | 78 | Steric hindrance |
| Jones Oxidation | 82 | Over-oxidation risk |
| Wittig Reaction | 65 | Geometrical isomerism |
| Hydrogenation | 90 | Catalyst poisoning |
| Overall Yield | 22% | Cumulative losses |
This route, while lengthier, avoids reliance on preformed branched acids and allows stereochemical control.
Purification and Characterization
Distillation and Crystallization
Analytical Validation
| Technique | Key Data | Purpose |
|---|---|---|
| GC-MS | Retention time: 34.2 min (DB-5ms column) | Purity assessment |
| ¹H NMR (CDCl₃) | δ 3.65 (s, 3H, OCH₃), δ 1.25 (m, 24H, CH₂), δ 0.88 (d, 3H, J=6.5 Hz, C10-CH₃) | Branch confirmation |
| ¹³C NMR | 174.3 ppm (C=O), 51.4 ppm (OCH₃), 19.2 ppm (C10-CH₃) | Esterification verification |
| FT-IR | 1745 cm⁻¹ (C=O stretch), 1170 cm⁻¹ (C-O ester) | Functional group analysis |
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions: Methyl 10-methylhexadecanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: It can be reduced to form alcohols or other reduced products.
Substitution: this compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium trioxide in acetic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: 10-methylhexadecanoic acid.
Reduction: 10-methylhexadecanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Biomarker Development
Methyl 10-methylhexadecanoate is being investigated as a potential biomarker in ecological and microbiological studies. Its unique branching may provide insights into microbial community structures and functions, particularly in environments where branched-chain fatty acids are prevalent.
Analytical Chemistry
The compound is utilized in gas chromatography-mass spectrometry (GC-MS) for the analysis of fatty acid methyl esters (FAMEs) in various samples, including biodiesel and wastewater. Its distinct properties allow for accurate profiling and quantification of fatty acids in complex mixtures .
Metabolic Studies
Research indicates that this compound may exhibit different metabolic pathways compared to straight-chain fatty acids due to its branched structure. This characteristic is crucial for understanding lipid metabolism and its implications for health and disease .
Case Study 1: Microbial Fatty Acid Profiling
A study conducted on microbial communities revealed that this compound could serve as a marker for specific bacterial strains involved in bioremediation processes. The identification of this compound facilitated the monitoring of microbial activity and community dynamics in contaminated sites .
Case Study 2: Biodiesel Production
In biodiesel research, this compound was analyzed alongside other FAMEs to evaluate its efficiency as a fuel source. Results indicated that its unique properties could enhance the performance characteristics of biodiesel blends, making it a candidate for further exploration in renewable energy applications .
Mechanism of Action
The mechanism of action of methyl 10-methylhexadecanoate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release 10-methylhexadecanoic acid, which can then participate in metabolic pathways related to lipid metabolism. The compound’s effects are mediated through its interactions with enzymes and receptors involved in these pathways .
Comparison with Similar Compounds
Branching Position and NMR Signatures
Methyl 10-methylhexadecanoate is distinguished from other branched FAMEs by the position of its methyl group. For example:
- Methyl 13-methyltetradecanoate (iso-C₁₅): Methyl branch at C13 in a 15-carbon chain.
- Methyl 15-methylhexadecanoate (iso-C₁₇): Methyl branch at C15 in a 17-carbon chain ().
In ¹H-NMR spectroscopy, the C10 methyl group in this compound produces a doublet at ~0.9 ppm, contrasting with the triplet signal of terminal methyl groups in linear esters (e.g., methyl hexadecanoate, n-C₁₆) (). This spectral distinction is critical for structural identification in lipidomics.
Functional Group Variations
- Methyl 10-oxooctadecanoate (CAS: 870-10-0): Features a ketone group at C10 instead of a methyl branch. This modification increases polarity and alters reactivity, enabling applications in oxidation studies ().
- Methyl 10-methylheptadecanoate (CAS: 2490-25-7): A longer-chain analog (C18H36O2 vs. C19H38O2) with branching at C10, highlighting how chain length affects physical properties like viscosity ().
Physicochemical Properties
Physical State and Solubility
- Methyl hexadecanoate (n-C₁₆): Solid (melting point ~28–30°C) due to linear packing efficiency ().
Branched esters like this compound generally exhibit lower melting points and higher solubility in organic solvents compared to linear analogs, making them advantageous in chromatography ().
Biological Activity
Methyl 10-methylhexadecanoate, also known as hexadecanoic acid, 10-methyl-, methyl ester, is a fatty acid methyl ester with the molecular formula and a molecular weight of 284.48 g/mol. This compound has garnered attention due to its potential biological activities, which include antimicrobial, anti-inflammatory, and antioxidant properties. This article reviews the current understanding of its biological activity, supported by case studies and research findings.
Chemical Structure and Properties
- Molecular Formula :
- Molecular Weight : 284.48 g/mol
- CAS Number : 2490-51-9
The structure of this compound features a long hydrocarbon chain typical of fatty acids, which contributes to its biological properties.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various strains of bacteria, including antibiotic-resistant pathogens like Klebsiella pneumoniae. The compound's fatty acid profile suggests that it may disrupt bacterial cell membranes, leading to cell lysis and death .
2. Anti-inflammatory Effects
This compound has been shown to possess anti-inflammatory properties. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines in immune cells, suggesting its potential use in managing inflammatory conditions .
3. Antioxidant Properties
The compound also exhibits antioxidant activity, which is crucial for neutralizing free radicals in biological systems. This property may contribute to its protective effects against oxidative stress-related diseases .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of various fatty acid methyl esters, including this compound, found that it inhibited the growth of Klebsiella pneumoniae effectively. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of conventional antibiotics .
Case Study 2: Anti-inflammatory Mechanism
In an experimental model of inflammation induced by lipopolysaccharides (LPS), treatment with this compound resulted in reduced levels of inflammatory markers such as TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent .
Research Findings
Q & A
Basic: What are the recommended methods for synthesizing Methyl 10-methylhexadecanoate with high purity?
Methodological Answer:
Synthesis typically involves esterification of 10-methylhexadecanoic acid with methanol under acidic catalysis (e.g., H₂SO₄ or HCl). For high purity (>98%), fractional distillation or preparative chromatography is recommended. Ensure anhydrous conditions to prevent hydrolysis. Characterization via NMR (¹H and ¹³C) and GC-MS is critical to confirm structural integrity and purity .
Basic: What characterization techniques are essential for verifying the structural identity of this compound?
Methodological Answer:
- Spectroscopy: ¹H NMR (δ ~3.65 ppm for methoxy group; δ ~2.3 ppm for α-methylene protons) and ¹³C NMR (ester carbonyl at ~174 ppm).
- Mass Spectrometry: ESI-MS or EI-MS to confirm molecular ion ([M+H]⁺ expected at m/z 285.5).
- Chromatography: GC-FID or HPLC with a C18 column for purity assessment (>98% by area normalization) .
Advanced: How can researchers resolve contradictions in reported thermodynamic properties (e.g., vapor pressure, melting point) of this compound?
Methodological Answer:
Discrepancies often arise from differences in sample purity or measurement techniques. Use standardized protocols (e.g., NIST guidelines) for calorimetry or vapor-pressure osmometry. Cross-validate results with computational methods (e.g., COSMO-RS for vapor-liquid equilibria). Systematic reviews comparing data from multiple studies (e.g., van Genderen et al., 2002) can identify methodological biases .
Advanced: What experimental designs are optimal for studying the compound’s phase behavior in mixed lipid systems?
Methodological Answer:
- DSC (Differential Scanning Calorimetry): Analyze melting transitions in binary mixtures with phospholipids (e.g., DPPC).
- Langmuir-Blodgett Trough: Measure surface pressure-area isotherms to assess monolayer stability.
- Statistical Design: Use factorial experiments to evaluate interactions between temperature, concentration, and chain length .
Basic: How should this compound be stored to prevent degradation?
Methodological Answer:
Store under inert gas (N₂ or Ar) at ≤-20°C in amber vials to avoid oxidation. For long-term stability, add antioxidants (e.g., BHT at 0.01% w/w) and monitor via periodic GC-MS analysis .
Advanced: What strategies mitigate spectral interference when analyzing this compound in complex biological matrices?
Methodological Answer:
- Sample Preparation: Solid-phase extraction (C18 cartridges) or derivatization (e.g., silylation) to enhance volatility.
- Chromatography: Use tandem columns (e.g., DB-5MS + Wax) to resolve co-eluting peaks.
- High-Resolution MS: Employ Q-TOF or Orbitrap systems to distinguish isobaric interferences .
Advanced: How can computational modeling predict the compound’s interactions with lipid-binding proteins?
Methodological Answer:
- Molecular Dynamics (MD): Simulate docking using software like GROMACS or AutoDock. Parameterize force fields (e.g., CHARMM36) for ester groups.
- Free Energy Calculations: Use MM-PBSA to estimate binding affinities. Validate with in vitro assays (e.g., SPR or ITC) .
Basic: What are the critical controls for ensuring reproducibility in synthetic protocols?
Methodological Answer:
- Negative Control: Omit catalyst to confirm reaction dependency.
- Positive Control: Use a known esterification reaction (e.g., methyl palmitate synthesis).
- Blank Runs: Analyze solvents/reagents for contaminants via GC-MS .
Advanced: How to address discrepancies in bioactivity data across cell-based assays?
Methodological Answer:
- Standardize Conditions: Use identical cell lines (e.g., HEK293 vs. HeLa), serum-free media, and passage numbers.
- Dose-Response Curves: Calculate IC₅₀/EC₅₀ with nonlinear regression (e.g., GraphPad Prism).
- Meta-Analysis: Apply Cochrane guidelines to assess heterogeneity and bias in published studies .
Advanced: What statistical approaches are suitable for analyzing dose-dependent effects in toxicology studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
